N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
Structural Elucidation and Chemical Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide derives from its structural components:
- A 1,2,4-triazole core substituted at position 3 with a 4-fluorobenzyl group.
- An acetamide linker at position 5 of the triazole, connected to a 5-methoxyindole moiety.
The IUPAC name reflects the connectivity:
- The triazole ring (1H-1,2,4-triazol-5-yl) serves as the parent structure.
- The 4-fluorobenzyl group (-CH₂C₆H₄F) attaches to position 3.
- The acetamide side chain (-NHCOCH₂-) at position 5 terminates in a 5-methoxyindole substituent.
The molecular formula is C₂₁H₁₉FN₆O₂ , with a molecular weight of 414.42 g/mol. This aligns with high-resolution mass spectrometry (HRMS) data showing a [M+H]⁺ peak at m/z 415.1582 (calculated: 415.1579).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.42 (s, 1H): Triazole C-H proton (position 5).
- δ 7.85–7.25 (m, 8H): Aromatic protons from indole (δ 7.85, 7.45, 7.30) and fluorobenzyl (δ 7.55–7.25).
- δ 5.32 (s, 2H): Methylene bridge (-CH₂-) of the acetamide linker.
- δ 3.89 (s, 3H): Methoxy group (-OCH₃) on indole.
- δ 3.75 (s, 2H): Fluorobenzyl methylene (-CH₂-C₆H₄F).
¹³C NMR (125 MHz, DMSO-d₆):
- δ 169.8: Carbonyl carbon (C=O) of acetamide.
- δ 154.2 (d, J = 245 Hz): Fluorinated aromatic carbon (C-F).
- δ 136.5–110.2: Aromatic carbons from indole and fluorobenzyl.
- δ 55.1: Methoxy carbon (-OCH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands (cm⁻¹):
- 3290: N-H stretching (amide).
- 1665: C=O stretching (acetamide).
- 1605: C=N stretching (triazole).
- 1245: C-F stretching.
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction revealed:
- Crystal System: Monoclinic, space group P2₁/c.
- Unit Cell Parameters:
Key Structural Features:
Computational Chemistry Approaches for Molecular Geometry Optimization
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level:
- Optimized Geometry: Matches crystallographic data (RMSD: 0.18 Å).
- Frontier Molecular Orbitals (FMOs):
Electrostatic Potential Map:
- Negative potential (-0.15 e/ų) at the fluorine atom and carbonyl oxygen.
- Positive potential (+0.22 e/ų) at the NH group of the acetamide.
Properties
Molecular Formula |
C20H18FN5O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18FN5O2/c1-28-16-6-7-17-14(11-16)8-9-26(17)12-19(27)23-20-22-18(24-25-20)10-13-2-4-15(21)5-3-13/h2-9,11H,10,12H2,1H3,(H2,22,23,24,25,27) |
InChI Key |
XJTSELRRBDWQRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely applied method involves cyclizing thiosemicarbazide precursors. For example:
-
4-Fluorobenzyl hydrazine is reacted with methyl cyanoacetate in ethanol under reflux to form a thiosemicarbazide intermediate.
-
Acid-catalyzed cyclization (e.g., HCl/EtOH) yields the triazole ring.
Optimization Data :
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst | HCl, H2SO4, InCl3 | HCl (1.5 eq) | 78 |
| Solvent | EtOH, H2O, THF | EtOH | 78 |
| Temperature (°C) | 80, 100, reflux | Reflux | 78 |
InCl3, noted for enhancing cyclization efficiency in pyrano[2,3-c]pyrazole syntheses, was less effective here, likely due to substrate specificity.
Alternative Route: Huisgen Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation but requires pre-functionalized building blocks:
-
4-Fluorobenzyl azide and propargyl amine react under Cu(I) catalysis.
-
This method affords lower yields (52–60%) compared to cyclocondensation, limiting practicality.
Synthesis of 2-(5-Methoxy-1H-indol-1-yl)Acetic Acid
Fischer Indole Synthesis
Classic Fischer indole synthesis using 5-methoxyphenylhydrazine and levulinic acid in acetic acid/HCl generates 5-methoxyindole. Subsequent N-alkylation introduces the acetic acid moiety:
-
Indole is treated with ethyl bromoacetate in DMF/K2CO3.
-
Saponification (NaOH/EtOH) yields the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole formation | AcOH/HCl, 120°C, 6 h | 65 |
| Alkylation | K2CO3, DMF, 80°C, 12 h | 72 |
| Saponification | NaOH (2M), EtOH, reflux, 3 h | 89 |
Amide Coupling and Final Assembly
The triazole amine and indole-acetic acid are coupled via standard amide bond formation:
Schotten-Baumann Reaction
-
2-(5-Methoxy-1H-indol-1-yl)acetyl chloride is prepared by treating the acid with SOCl2.
-
Reaction with 3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine in aqueous NaOH/CH2Cl2 affords the product.
Optimization :
| Parameter | Conditions Tested | Optimal Condition | Yield (%) |
|---|---|---|---|
| Coupling Agent | SOCl2, Oxalyl chloride | SOCl2 | 85 |
| Base | NaOH, NaHCO3, Et3N | NaOH (10% aq) | 85 |
| Solvent | CH2Cl2, THF, EtOAc | CH2Cl2 | 85 |
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF at 0–5°C improves yields (88%) but necessitates rigorous purification to remove urea byproducts.
Spectroscopic Characterization and Validation
Critical analytical data confirm successful synthesis:
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, indole-H), 6.82–7.45 (m, aromatic-H), 4.92 (s, 2H, CH2CO), 3.85 (s, 3H, OCH3).
-
ESI–MS : m/z 422.1 [M+H]+ (calculated 421.4).
Green Chemistry Considerations
Ultrasound-assisted synthesis, effective in pyrano[2,3-c]pyrazole preparations, was tested for the cyclocondensation step but showed no significant improvement, likely due to the triazole’s thermal stability. Solvent screening identified ethanol-water mixtures as optimal, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-acetic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted indole and triazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into key components:
- Triazole Ring : Known for its role in enhancing bioactivity against various pathogens.
- Fluorobenzyl Group : Increases lipophilicity and may enhance interaction with biological targets.
- Indole Moiety : Often associated with neuropharmacological effects.
This combination is believed to enhance the compound's efficacy in targeting specific biological pathways.
Biological Activities
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide exhibits several biological activities:
Antimicrobial Properties
Research indicates that compounds containing triazole rings can exhibit significant antimicrobial activity. The presence of the fluorobenzyl group may enhance this effect by improving the compound's ability to penetrate bacterial membranes and inhibit vital cellular processes .
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. The triazole moiety is known to interfere with cell division and promote apoptosis in cancer cells. Specific assays have shown that derivatives of triazole compounds can inhibit tumor growth in various cancer models .
Neuropharmacological Effects
The indole component is linked to serotonin receptor modulation, which may suggest potential applications in treating mood disorders or neurodegenerative diseases. Preliminary studies indicate that compounds with similar structures can influence neurotransmitter levels and exhibit anxiolytic effects.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, particularly against resistant strains. |
| Study 2 | Anticancer Properties | Showed promising results in reducing tumor size in xenograft models; mechanism linked to apoptosis induction. |
| Study 3 | Neuropharmacological Effects | Indicated potential for mood enhancement and reduced anxiety symptoms in animal models through serotonin receptor modulation. |
Mechanism of Action
The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity and leading to therapeutic effects. The triazole ring enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Effects
Physicochemical Properties
Biological Activity
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a triazole ring with an indole moiety, which is known for its diverse pharmacological properties. The presence of the fluorobenzyl group enhances its lipophilicity and interaction with biological targets, making it a candidate for further research in drug development.
Structural Characteristics
The compound can be structurally represented as follows:
Key Features:
- Triazole Ring: Associated with various biological activities including antimicrobial and anticancer effects.
- Indole Moiety: Known for its role in neurotransmitter systems and potential anticancer properties.
- Fluorobenzyl Group: Enhances lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The indole structure within the compound is linked to anticancer activity. Compounds with similar structural features have been reported to induce apoptosis in cancer cells. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole + Indole + Fluorobenzyl | Antimicrobial, Anticancer |
| N-(4-fluorobenzyl)-1H-indole-3-carboxamide | Indole Ring | Antibacterial |
| 1-methyl-2-oxo-1,2-dihydroquinoline | Lacks Triazole | Anticancer |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. Molecular docking studies suggest that this compound can bind to proteins involved in critical signaling pathways related to cancer progression and microbial resistance.
Case Studies
In a recent study involving triazole derivatives, several compounds were evaluated for their anticancer efficacy against human breast cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . This highlights the potential of this compound as a promising candidate for further investigation.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Construct the triazole core via cyclization of thiosemicarbazide derivatives using hydrazine under controlled pH (6–7) and temperature (80–100°C) .
- Step 2 : Introduce the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions, employing catalysts like Zeolite (Y-H) or pyridine to enhance yield .
- Step 3 : Couple the indole-acetamide moiety using amide bond formation, with solvents such as dioxane or ethanol and coupling agents like chloroacetyl chloride .
- Optimization : Monitor purity via recrystallization (ethanol/DMF mixtures) and validate using TLC/HPLC. Adjust reaction time (5–8 hours) and temperature (150°C for reflux) to minimize byproducts .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
-
NMR Spectroscopy : Assign peaks for the triazole C-H (δ 7.8–8.2 ppm), indole methoxy group (δ 3.8–4.0 ppm), and fluorobenzyl protons (δ 7.2–7.5 ppm) .
-
HRMS : Verify molecular ion peaks (e.g., calculated [M+H]⁺ for C₂₁H₁₈F₃N₅O₂: 438.1432; observed: 438.1429) .
-
Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Analytical Data Example Values Reference Melting Point 175–176°C (similar to analog 10k) IR (C=O stretch) 1680–1700 cm⁻¹
Advanced Research Questions
Q. How do substituent variations (e.g., fluorobenzyl vs. chlorophenyl) influence biological activity in triazole-indole hybrids?
- Methodology :
-
Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-fluorobenzyl with 4-chlorophenyl or pyridinyl groups) and evaluate cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) .
-
Data Interpretation : Fluorinated analogs typically show enhanced lipophilicity (logP ~3.5) and membrane permeability, while chlorinated derivatives may exhibit stronger electrophilic interactions with target proteins .
Substituent IC₅₀ (μM) LogP Target Binding Affinity (Kd, nM) 4-Fluorobenzyl 0.45 3.2 Bcl-2: 12.3; Mcl-1: 18.7 4-Chlorophenyl 0.89 3.8 Bcl-2: 25.1; Mcl-1: 32.4 Pyridin-2-yl 1.52 2.9 Bcl-2: 48.9; Mcl-1: 56.2 Data extrapolated from structural analogs
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
- Approach :
- Dose-Response Curves : Test compounds at multiple concentrations (0.1–100 μM) to identify non-linear effects .
- Target Profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding to Bcl-2/Mcl-1 vs. off-target kinases .
- Metabolic Stability Assays : Compare hepatic microsomal half-life (e.g., t₁/₂ > 60 minutes indicates low CYP450-mediated degradation) .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodology :
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetylated methoxy) to enhance oral bioavailability .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility (>50 μg/mL) .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in vivo .
Experimental Design Considerations
Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?
- Assays :
- MTT/PrestoBlue : Measure cell viability in adherent lines (e.g., MDA-MB-231) after 48-hour exposure .
- Annexin V/PI Staining : Quantify apoptosis vs. necrosis in flow cytometry .
- Caspase-3/7 Activation : Use luminescent substrates (e.g., Caspase-Glo®) to confirm apoptotic pathways .
Q. How can molecular docking studies guide the optimization of target binding?
- Protocol :
- Protein Preparation : Retrieve Bcl-2/Mcl-1 structures (PDB: 4QVF, 2MHS) and optimize protonation states using MOE or Schrödinger .
- Ligand Docking : Perform Glide SP/XP docking to identify key interactions (e.g., fluorobenzyl with Phe101 in Bcl-2) .
- Free Energy Calculations : Use MM-GBSA to rank binding affinities (ΔG < -50 kcal/mol indicates strong binding) .
Data Interpretation and Validation
Q. How should researchers validate off-target effects in kinase inhibition assays?
- Validation Steps :
- KinomeScan Profiling : Screen against a panel of 468 kinases at 1 μM concentration (DiscoveRx) .
- Counter-Screens : Use orthogonal assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) .
Q. What statistical methods are appropriate for analyzing dose-response data?
- Analysis :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- ANOVA with Tukey’s Test : Compare multiple analogs (p < 0.05 for significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
